molecular formula C23H38NNaO19 B593232 3'-N-Acetylneuramin-lactose sodium salt CAS No. 128596-80-5

3'-N-Acetylneuramin-lactose sodium salt

Cat. No.: B593232
CAS No.: 128596-80-5
M. Wt: 655.5 g/mol
InChI Key: LTWFUJWFLMHANB-UHFFFAOYSA-M
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Description

3’-Sialyllactose (sodium) is a human-identical milk oligosaccharide (HiMO) that is primarily found in human milk. It is one of the top five acidic human milk oligosaccharides containing sialic acid residues. This compound is known for its significant role in infant nutrition and development, contributing to gut health, immune function, and brain development .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Sialyllactose (sodium) can be synthesized using a multi-enzyme cascade in a single whole-cell system. This method involves co-expressing four genes in two compatible plasmids, optimizing catalytic ability, and determining optimal conversion conditions such as temperature, pH, and surfactant concentration. The optimal conditions for conversion are 35°C, pH 7.0, 20 mM polyphosphate, 10 mM cytidine monophosphate, and 20 mM magnesium chloride .

Industrial Production Methods: Industrial production of 3’-Sialyllactose (sodium) involves the use of derivative strains of Escherichia coli BL21 (DE3). The production process includes fermentation, purification, and stabilization to ensure the compound’s quality and safety .

Chemical Reactions Analysis

Types of Reactions: 3’-Sialyllactose (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions such as specific temperatures, pH levels, and solvent environments .

Major Products Formed: The major products formed from these reactions include modified sialyllactose derivatives with enhanced stability, bioavailability, and functional properties. These derivatives are used in various applications, including pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

  • 6’-Sialyllactose (sodium)
  • 3’-Sialyllactulose (sodium)
  • N-acetylneuraminyl-D-lactose (sodium)

Comparison: 3’-Sialyllactose (sodium) is unique due to its specific sialic acid linkage at the 3-position, which differentiates it from other similar compounds like 6’-Sialyllactose (sodium) that have the linkage at the 6-position. This unique structure contributes to its distinct biological functions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '3'-N-Acetylneuramin-lactose sodium salt' involves the reaction of N-acetylneuraminic acid with lactose in the presence of sodium hydroxide.", "Starting Materials": [ "N-acetylneuraminic acid", "Lactose", "Sodium hydroxide" ], "Reaction": [ "Dissolve N-acetylneuraminic acid and lactose in water", "Add sodium hydroxide to the solution to adjust the pH to 9-10", "Heat the solution at 80-90°C for 2-3 hours", "Cool the solution to room temperature", "Adjust the pH to 7-8 using hydrochloric acid", "Filter the solution to remove any insoluble impurities", "Concentrate the filtrate under reduced pressure", "Add sodium chloride to the concentrated solution to precipitate the product", "Collect the precipitate by filtration", "Wash the precipitate with cold water", "Dry the product under vacuum at 50-60°C" ] }

CAS No.

128596-80-5

Molecular Formula

C23H38NNaO19

Molecular Weight

655.5 g/mol

IUPAC Name

sodium;5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1

InChI Key

LTWFUJWFLMHANB-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+]

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]

Synonyms

3'-N-Acetylneuraminyl-D-lactose

Origin of Product

United States

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